molecular formula C20H19N5O3 B2722199 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922117-73-5

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2722199
CAS No.: 922117-73-5
M. Wt: 377.404
InChI Key: VIYMKHVEJCLBMM-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds exhibit cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and show inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016). The synthesis of these derivatives often involves the condensation of carboxamide with aromatic aldehydes, leading to a range of compounds with potential biological activities.

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their antimicrobial activity. These compounds have shown promising results against a range of bacterial strains, indicating their potential use as antimicrobial agents (Abunada et al., 2008).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with pyrazolopyrimidines, have been explored for their antiprotozoal properties. Some of these compounds have shown significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).

Solid-Phase Synthetic Methods

A novel solid-phase synthetic method has been developed for the production of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method highlights the versatility and efficiency of synthesizing a library of compounds based on the biologically active pyrazolopyrimidine scaffold, potentially opening new avenues for the discovery of therapeutic agents (Heo & Jeon, 2017).

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-5-2-3-6-15(14)12-24-13-22-18-16(20(24)27)11-23-25(18)9-8-21-19(26)17-7-4-10-28-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYMKHVEJCLBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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